molecular formula C8H16O B13559517 5-Cyclopropylpentan-1-ol

5-Cyclopropylpentan-1-ol

Cat. No.: B13559517
M. Wt: 128.21 g/mol
InChI Key: MFVJXTZKDXQYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylpentan-1-ol is an organic compound with the molecular formula C8H16O It consists of a cyclopropyl group attached to a pentan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpentan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable pentene precursor, followed by reduction to obtain the desired alcohol. For example, cyclopropylmethyl bromide can be reacted with a Grignard reagent derived from 1-pentene, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of cyclopropylpentanone is one such method, where the ketone is reduced to the corresponding alcohol using a suitable catalyst under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form cyclopropylpentane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products Formed

    Oxidation: Cyclopropylpentanone or cyclopropylpentanoic acid.

    Reduction: Cyclopropylpentane.

    Substitution: Various substituted cyclopropylpentane derivatives.

Scientific Research Applications

5-Cyclopropylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

    Biology: The compound can be used in studies involving the biological activity of cyclopropyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpentan-1-ol involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but with a shorter carbon chain.

    Cyclopropylpentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclopropylpentanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

5-Cyclopropylpentan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

5-cyclopropylpentan-1-ol

InChI

InChI=1S/C8H16O/c9-7-3-1-2-4-8-5-6-8/h8-9H,1-7H2

InChI Key

MFVJXTZKDXQYDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCO

Origin of Product

United States

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